molecular formula C9H11BrO3 B181038 5-Bromo-1,2,3-trimethoxybenzene CAS No. 2675-79-8

5-Bromo-1,2,3-trimethoxybenzene

Cat. No. B181038
CAS RN: 2675-79-8
M. Wt: 247.09 g/mol
InChI Key: XAOOZMATJDXDQJ-UHFFFAOYSA-N
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Patent
US06855657B2

Procedure details

A mixture of 74 g (0.32 mol) of 4-bromo-2,6-dimethoxy-phenol 17 and 32 g (0.8 mol) of NaOH in 850 ml of H2O was cooled to 10° C. and 45 ml (0.48 mmol) of dimethyl sulfate was added. The mixture was refluxed for 3 h and an equal amount of dimethyl sulfate (total 0.96 mol) was then added. The mixture was refluxed for another 3 h. Upon cooling overnight, the gray product solidified and was filtered off and dissolved in 1.2 l of ether. The ether solution was filtered to remove insoluble impurity and washed sequentially with 5% NaOH solution (200 ml), water (2×200 mL), and brine (200 mL). The ether phase was dried over Na2SO4 to give a off-white solid, which was recrystallized in hexane (300 ml) to give 62.3 g (79%) of 18.
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Quantity
0.96 mol
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
catalyst
Reaction Step Three
Name
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[C:5]([OH:10])=[C:4]([O:11][CH3:12])[CH:3]=1.[OH-].[Na+].S(OC)(O[CH3:19])(=O)=O>O.S(OC)(OC)(=O)=O>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([Br:1])[CH:3]=[C:4]([O:11][CH3:12])[C:5]=1[O:10][CH3:19] |f:1.2|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)OC)O)OC
Name
Quantity
32 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
850 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.96 mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Three
Name
Quantity
45 mL
Type
catalyst
Smiles
S(=O)(=O)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for another 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 1.2 l of ether
FILTRATION
Type
FILTRATION
Details
The ether solution was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble impurity
WASH
Type
WASH
Details
washed sequentially with 5% NaOH solution (200 ml), water (2×200 mL), and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to give a off-white solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized in hexane (300 ml)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 62.3 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.